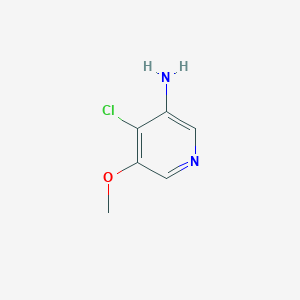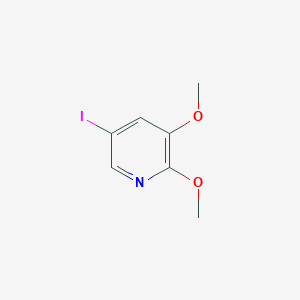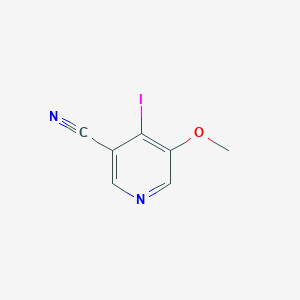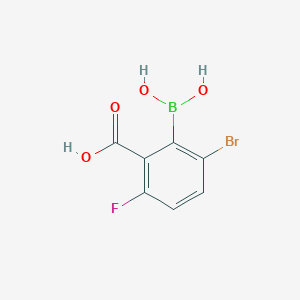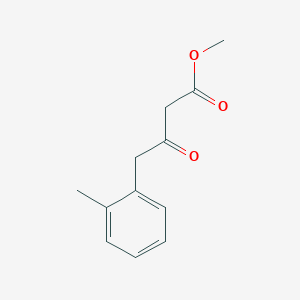
Methyl 4-(2-methylphenyl)-3-oxobutanoate
描述
Methyl 4-(2-methylphenyl)-3-oxobutanoate: is an organic compound with the molecular formula C12H14O3 It is a derivative of butanoic acid and contains a methyl group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing Methyl 4-(2-methylphenyl)-3-oxobutanoate involves an aldol condensation reaction between 2-methylbenzaldehyde and ethyl acetoacetate. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, followed by esterification with methanol.
Claisen Condensation: Another method involves the Claisen condensation of 2-methylbenzaldehyde with methyl acetoacetate in the presence of a strong base like sodium ethoxide.
Industrial Production Methods: Industrial production of this compound often involves large-scale aldol or Claisen condensation reactions, followed by purification processes such as distillation or recrystallization to obtain the desired product in high purity.
化学反应分析
Types of Reactions:
Oxidation: Methyl 4-(2-methylphenyl)-3-oxobutanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amides or thioesters.
科学研究应用
Chemistry: Methyl 4-(2-methylphenyl)-3-oxobutanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the construction of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It may be used in the synthesis of drugs with anti-inflammatory, analgesic, or antimicrobial properties.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes.
作用机制
The mechanism of action of Methyl 4-(2-methylphenyl)-3-oxobutanoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its mechanism of action would be related to its interaction with specific molecular targets, such as enzymes or receptors, leading to the desired therapeutic effects.
相似化合物的比较
Methyl 3-oxobutanoate: Similar in structure but lacks the phenyl group.
Ethyl 4-(2-methylphenyl)-3-oxobutanoate: Similar but with an ethyl ester group instead of a methyl ester group.
Methyl 4-(4-methylphenyl)-3-oxobutanoate: Similar but with a different position of the methyl group on the phenyl ring.
Uniqueness: Methyl 4-(2-methylphenyl)-3-oxobutanoate is unique due to the presence of the 2-methylphenyl group, which can influence its reactivity and interactions in chemical and biological systems. This structural feature may impart distinct properties and applications compared to its analogs.
属性
IUPAC Name |
methyl 4-(2-methylphenyl)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9-5-3-4-6-10(9)7-11(13)8-12(14)15-2/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVFTFYMQSWGSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Iodofuro[3,2-b]pyridine](/img/structure/B1390061.png)
![{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid hydrochloride](/img/structure/B1390064.png)
![3-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide](/img/structure/B1390069.png)

![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1390074.png)
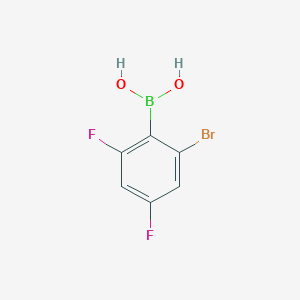
![N-(2-Methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidin](/img/structure/B1390076.png)
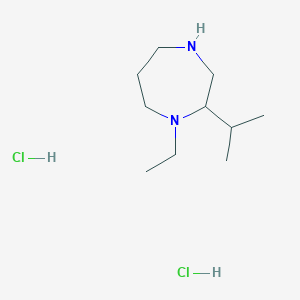
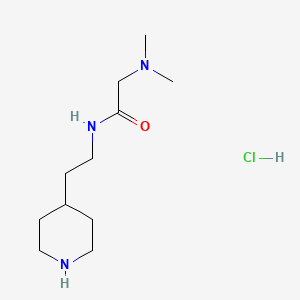
![3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide](/img/structure/B1390079.png)
